molecular formula C8H13N3O2S B2565287 Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate CAS No. 62382-55-2

Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate

Cat. No.: B2565287
CAS No.: 62382-55-2
M. Wt: 215.27
InChI Key: IJSCFYGADAXOIR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring substituted with amino, methyl, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-(methylsulfanyl)acetate with 1-methyl-1H-imidazole-4,5-diamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Various alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate
  • 4-amino-5-methyl-2-hydroxy-pyridine
  • 5-amino-3-methyl-2-methylsulfanyl-3H-imidazole-4-carboxylic acid ethyl ester

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylate, also known by its CAS number 32704-58-8, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antiprotozoal, and enzyme inhibition activities, supported by relevant data tables and case studies.

  • Molecular Formula : C₈H₁₃N₃O₂S
  • Molecular Weight : 183.28 g/mol
  • Melting Point : 112–114 °C
  • Purity : 95% .

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various imidazole derivatives, including this compound. The compound has shown promising results in inhibiting inflammatory responses.

Table 1: Anti-inflammatory Activity Comparison

CompoundIC₅₀ (µg/mL)Standard (Diclofenac)% Inhibition
This compoundTBD31.4TBD
Diclofenac Sodium31.4-90.21

In a study evaluating several compounds for their anti-inflammatory effects, ethyl derivatives exhibited significant inhibition of inflammatory cytokines such as TNF-α, indicating their potential as therapeutic agents in inflammatory diseases .

2. Antiprotozoal Activity

This compound has also been investigated for its antiprotozoal properties. A study reported that certain imidazole derivatives demonstrated effective activity against protozoan parasites.

Case Study: Antiprotozoal Efficacy

In vitro assays indicated that the compound exhibited notable activity against Leishmania species, with effective concentration values comparable to established antiprotozoal agents. Further research is warranted to explore its mechanism of action and efficacy in vivo .

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. Inhibitors of protein methyltransferases (PMTs) and demethylases have been shown to have significant therapeutic implications.

Table 2: Enzyme Inhibition Profile

Enzyme TypeIC₅₀ (µM)Selectivity Index
G9a/GLP<0.01>20,000
Other MethyltransferasesTBDTBD

The selectivity of this compound for G9a/GLP over other PMTs suggests a potential role in cancer therapy by modulating epigenetic markers .

Properties

IUPAC Name

ethyl 5-amino-3-methyl-2-methylsulfanylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-4-13-7(12)5-6(9)10-8(14-3)11(5)2/h4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSCFYGADAXOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N1C)SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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